

In-Depth Technical Guide to the Spectral Data of 3,29-O-Dibenzoyloxykarounidiol

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Compound of Interest

Compound Name: 3,29-O-Dibenzoyloxykarounidiol

Cat. No.: B1673296

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral data for **3,29-O-Dibenzoyloxykarounidiol**, a significant triterpenoid isolated from *Trichosanthes kirilowii*. A comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data is presented. This document is intended to serve as a core reference for researchers engaged in the study of natural products, medicinal chemistry, and drug development, offering foundational data for the identification, characterization, and further investigation of this compound and its derivatives.

Chemical Structure

3,29-O-Dibenzoyloxykarounidiol is a pentacyclic triterpene ester. Its core structure is based on the karounidiol skeleton, which is a D:C-friedo-oleanane-type triterpenoid. The hydroxyl groups at positions C-3 and C-29 are esterified with benzoyl groups.

Systematic Name: D:C-friedo-oleana-7,9(11)-diene-3 α ,29-diol, 3,29-dibenzoate

CAS Number: 389122-01-4

Spectral Data

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of **3,29-O-Dibenzoyloxykarounidiol**.

| Technique | Ion Mode | m/z | Interpretation |
|--|----------------------------------|-----------|--|
| High-Resolution Mass Spectrometry (HRMS) | Positive | $[M+H]^+$ | Corresponds to the protonated molecule |
| $[M+Na]^+$ | Corresponds to the sodium adduct | | |

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides detailed information about the proton environments within the molecule. The data presented here is a compilation based on the analysis of the parent compound, karounidiol, and its benzoate derivatives.

| Proton | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|------------------|----------------------------------|--------------|---------------------------------|------------|
| H-3 | ~4.7-4.9 | m | CH-OBz | |
| Olefinic Protons | ~5.4-5.6 | m | H-7, H-11 | |
| Aromatic Protons | ~7.4-7.6 and ~8.0-8.2 | m | Benzoyl groups | |
| H-29 | ~4.0-4.2 | d | CH ₂ -OBz | |
| Methyl Protons | ~0.8-1.2 | s, d | Multiple CH ₃ groups | |

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule, providing a carbon fingerprint of the structure.

| Carbon | Chemical Shift (δ , ppm) | Assignment |
|--------------------------------------|----------------------------------|----------------------|
| Carbonyl (C=O) | ~166-167 | Benzoyl esters |
| Aromatic (C) | ~130-134 | Benzoyl groups |
| Aromatic (CH) | ~128-130 | Benzoyl groups |
| Olefinic (C) | ~140-145 | C-8, C-9 |
| Olefinic (CH) | ~115-120 | C-7, C-11 |
| C-3 | ~80-82 | CH-OBz |
| C-29 | ~65-67 | CH ₂ -OBz |
| Quaternary Carbons | Multiple signals | Triterpene skeleton |
| Methine Carbons (CH) | Multiple signals | Triterpene skeleton |
| Methylene Carbons (CH ₂) | Multiple signals | Triterpene skeleton |
| Methyl Carbons (CH ₃) | Multiple signals | Triterpene skeleton |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Frequency (cm ⁻¹) | Intensity | Assignment |
|-------------------------------|-----------|------------------------|
| ~3060 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Strong | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1450 | Medium | C=C stretch (aromatic) |
| ~1270, ~1110 | Strong | C-O stretch (ester) |
| ~710 | Strong | Aromatic C-H bend |

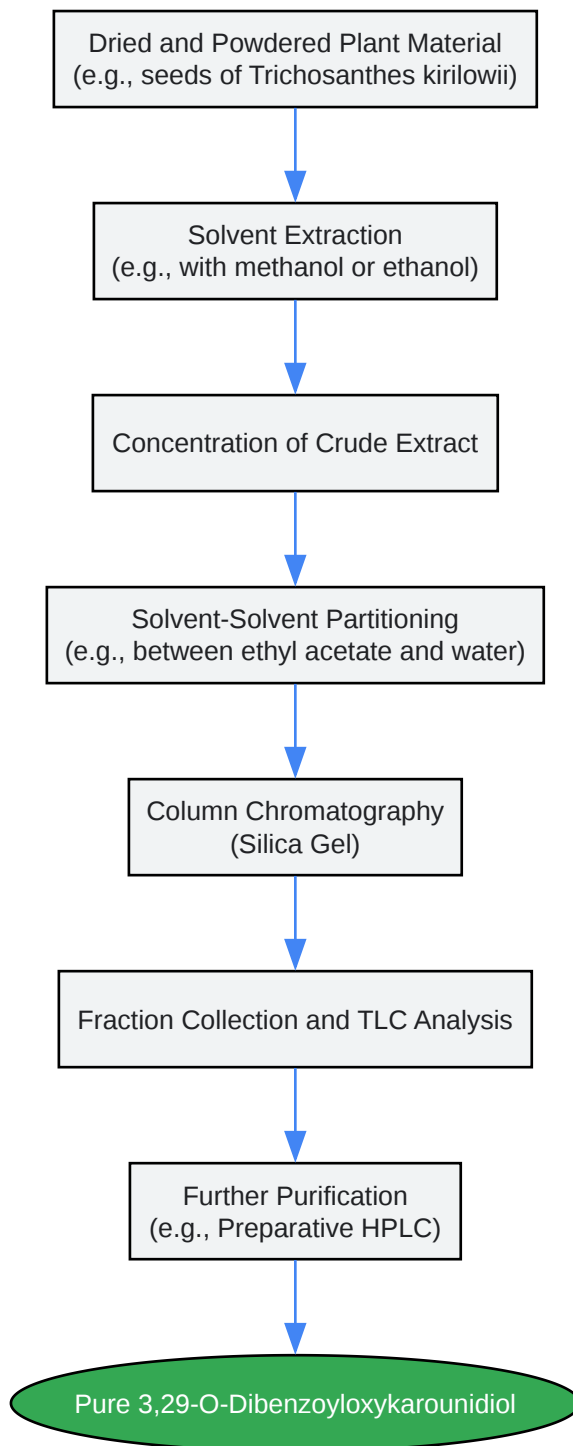
Experimental Protocols

The spectral data presented in this guide are based on standard analytical techniques for the structural elucidation of natural products.

Isolation of 3,29-O-Dibenzoyloxykarounidiol

The following diagram outlines a general workflow for the isolation of triterpenoids from plant material, which is applicable to obtaining **3,29-O-Dibenzoyloxykarounidiol** from *Trichosanthes kirilowii*.

General Isolation Workflow



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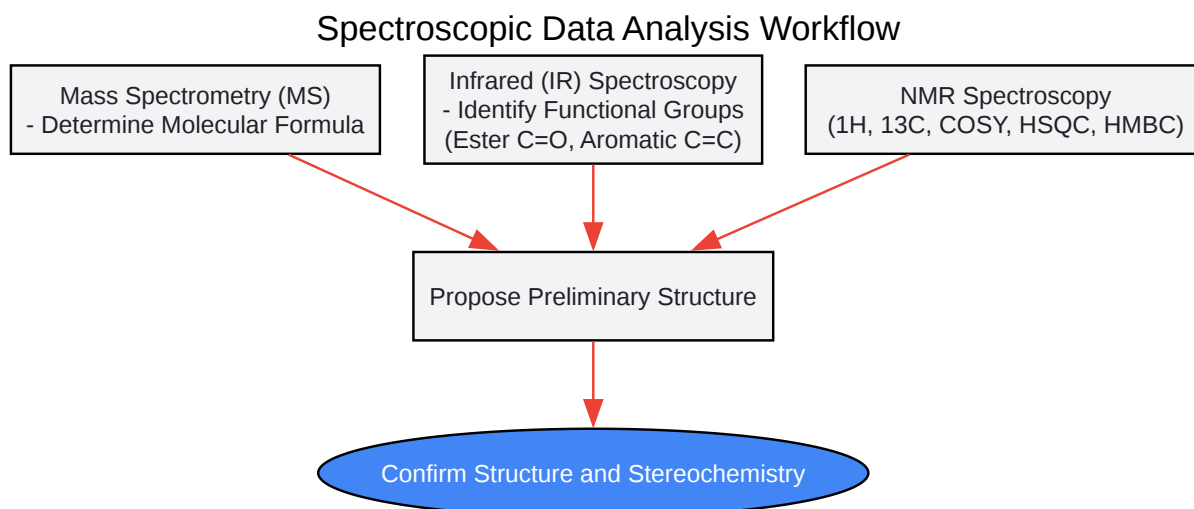
Caption: General workflow for the isolation of **3,29-O-Dibenzoyloxykaroundiol**.

Spectroscopic Analysis

The following provides the general parameters for the spectroscopic analyses.

- Nuclear Magnetic Resonance (NMR): ^1H (400-600 MHz) and ^{13}C (100-150 MHz) NMR spectra are typically recorded on a Bruker or Jeol spectrometer. Samples are dissolved in deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD), with tetramethylsilane (TMS) used as an internal standard.
- Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer, often using a potassium bromide (KBr) pellet or as a thin film.

The following diagram illustrates the logical flow of spectroscopic data analysis for structure elucidation.



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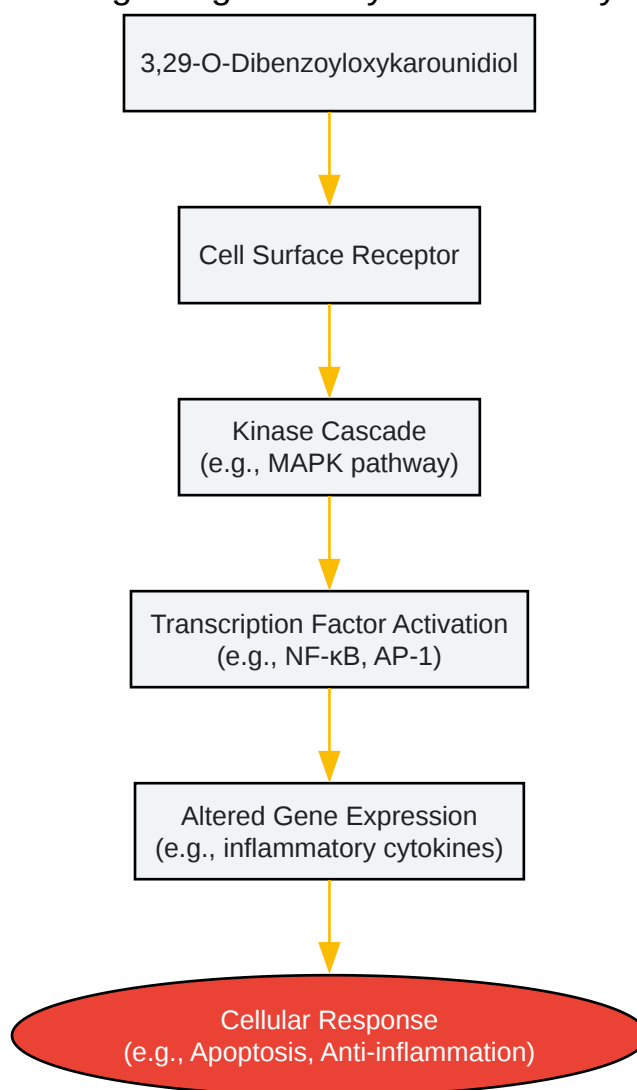
Caption: Workflow for structure elucidation using spectral data.

Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by **3,29-O-Dibenzoyloxykarounidiol** are a subject of ongoing research, triterpenoids from *Trichosanthes kirilowii* have been investigated for various biological activities, including anti-inflammatory and cytotoxic effects. The study of these compounds often involves investigating their impact on key cellular signaling pathways.

The following diagram depicts a simplified, hypothetical signaling pathway that could be investigated in relation to the bioactivity of triterpenoids.

Hypothetical Signaling Pathway for Bioactivity Screening



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Caption: Hypothetical signaling pathway for bioactivity studies.

Conclusion

The spectral data presented in this guide provide a comprehensive foundation for the identification and characterization of **3,29-O-Dibenzoyloxykarounidiol**. This information is critical for quality control in drug development and for further research into the biological activities and potential therapeutic applications of this and related triterpenoids. The detailed experimental protocols and logical workflows offer a clear framework for researchers working in the field of natural product chemistry.

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